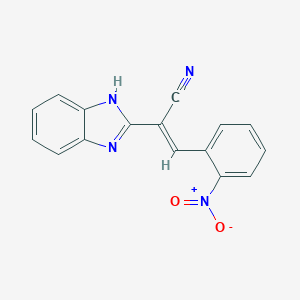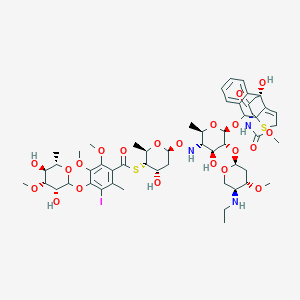
2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BINPA and has been synthesized using different methods. The aim of
Mécanisme D'action
The mechanism of action of BINPA is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in cancer cell growth. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
BINPA has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BINPA in lab experiments is its ease of synthesis. It can be synthesized using a simple reaction at room temperature. Additionally, it has been found to have low toxicity, making it a safe compound to work with. However, one of the limitations of using BINPA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of BINPA. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of BINPA and its potential use in cancer therapy. Furthermore, more research is needed to explore the potential uses of BINPA in other fields such as organic electronics and material science.
Conclusion
2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile is a chemical compound that has potential applications in various fields. Its ease of synthesis and low toxicity make it a promising compound for further study. The scientific research on BINPA has shown its potential use in cancer therapy, detection of metal ions, and material science. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of BINPA involves the reaction of 2-aminobenzimidazole and 2-nitrobenzaldehyde in the presence of acetonitrile. The reaction takes place at room temperature and is catalyzed by a base. The product is obtained in good yield and can be purified using column chromatography.
Applications De Recherche Scientifique
BINPA has been studied extensively for its potential applications in various fields. It has been found to have anticancer properties and can inhibit the growth of cancer cells. Additionally, BINPA has been used as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been studied for its potential use as a material for organic electronics.
Propriétés
Numéro CAS |
131263-08-6 |
|---|---|
Nom du produit |
2-(1H-Benzoimidazol-2-yl)-3-(2-nitro-phenyl)-acrylonitrile |
Formule moléculaire |
C16H10N4O2 |
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10N4O2/c17-10-12(9-11-5-1-4-8-15(11)20(21)22)16-18-13-6-2-3-7-14(13)19-16/h1-9H,(H,18,19)/b12-9+ |
Clé InChI |
YGLWLRRYYPGJDG-FMIVXFBMSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Synonymes |
(Z)-2-(1H-benzoimidazol-2-yl)-3-(2-nitrophenyl)prop-2-enenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B236295.png)


![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)



![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B236328.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)